N-Cyclopropyl-3-(piperazin-1-yl)benzamide
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Overview
Description
N-Cyclopropyl-3-(piperazin-1-yl)benzamide is a compound that belongs to the class of benzamides It features a cyclopropyl group attached to the nitrogen atom of a piperazine ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(piperazin-1-yl)benzamide typically involves the reaction of 3-(piperazin-1-yl)benzoic acid with cyclopropylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-Cyclopropyl-3-(piperazin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting pathways related to dopamine and serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of a benzamide moiety.
N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl)-3-nitro-5-benzamide: Contains a similar piperazine ring but with different substituents.
Uniqueness
N-Cyclopropyl-3-(piperazin-1-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C14H19N3O/c18-14(16-12-4-5-12)11-2-1-3-13(10-11)17-8-6-15-7-9-17/h1-3,10,12,15H,4-9H2,(H,16,18) |
InChI Key |
WXHJUXQUESSFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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